Boc-7-Bromo-D-tryptophan

Descripción general

Descripción

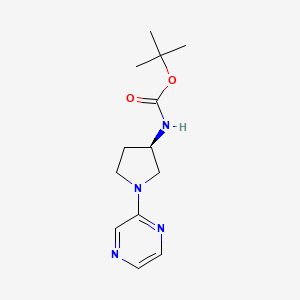

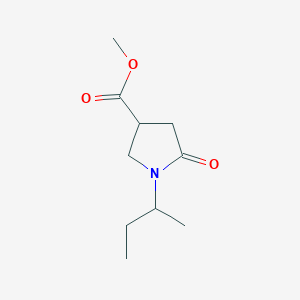

Boc-7-Bromo-D-tryptophan is a specialty product used in proteomics research . Its molecular formula is C16H19BRN2O4 and it has a molecular weight of 383.24 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an indole functional group and a tert-butoxycarbonyl (Boc) group . The InChI code for this compound is XQVLODKGIHVFTP-LBPRGKRZSA-N .Aplicaciones Científicas De Investigación

Serotonergic System and Neurotransmitter Synthesis

- Brain Serotonergic System and α‐Methyl‐l‐tryptophan : Studies have highlighted α‐Methyl‐l‐tryptophan (α‐MTrp), an analog of tryptophan, for its utility in determining brain serotonin (5‐HT) synthesis rates. It's particularly noted for its trapping in brain tissue, making it a useful tracer in studying 5‐HT synthesis. This has applications in drug studies and understanding neuropsychiatric disorders (Diksic & Young, 2001).

Photocatalysis and Material Science

- (BiO)2CO3-based Photocatalysts : BOC, belonging to the Aurivillius-related oxide family, has applications in healthcare, photocatalysis, and other fields. The material’s wide bandgap limits its visible light absorption, leading to various strategies, like doping with nonmetals, to enhance its photocatalytic performance. This has implications for environmental cleanup and energy applications (Ni et al., 2016).

Tryptophan Metabolic Pathways and Health Implications

Tryptophan Metabolic Pathways : Tryptophan is an essential amino acid with a significant role in the serotonergic system of the brain. Elevated dietary tryptophan has shown effects like aggression suppression and stress cortisol reduction, mediated by the brain's serotonergic system. The metabolic fate of tryptophan, particularly in the kynurenine pathway, has implications for mental health and neurodegenerative diseases (Höglund et al., 2019).

Microbiota-derived Tryptophan Metabolites : The gut microbiome's role in metabolizing tryptophan into beneficial products like indole-3-propionic acid has implications for metabolic diseases and intestinal health. This highlights the health benefits of the intestinal microbiome in utilizing dietary amino acids, especially tryptophan (Galligan, 2018).

Immune Modulation by Tryptophan : Tryptophan and its metabolites play a role in regulating immune responses in animals. This includes influencing T lymphocyte proliferation, immunoglobulin levels, and antigen-presenting organization. Understanding tryptophan's effects and mechanisms can benefit livestock and poultry producers in enhancing animal health (Bai et al., 2016).

Neuroprotective and Therapeutic Aspects

- Kynurenine Pathway in Neuropsychiatric Disorders : The kynurenine pathway, a major tryptophan metabolic route, plays a role in psychiatric diseases like mood disorders and schizophrenia. Modulating this pathway can serve as a target for drug action, potentially leading to novel therapeutic agents for these conditions (Muneer, 2020).

Biomedical Applications

- IDO in Cancer and Immunotherapy : Indoleamine 2,3-dioxygenase (IDO) is a tryptophan-catabolizing enzyme with implications in cancer progression and immunotherapy. Understanding IDO's role in tryptophan catabolism and its influence on the tumor microenvironment can inform cancer treatment strategies and the development of therapeutic inhibitors (Prendergast et al., 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVLODKGIHVFTP-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)

![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)

![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)

![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)